molecular formula C13H23NO3 B13566939 Tert-butyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate

Tert-butyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate

Cat. No.: B13566939
M. Wt: 241.33 g/mol
InChI Key: QYKVBFWXBJQGGE-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-7-oxaspiro[35]nonane-2-carboxylate is a chemical compound with the molecular formula C13H23NO3 It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate typically involves the reaction of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate with appropriate reagents to introduce the amino group. One common method involves the use of tert-butyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate as a starting material, which undergoes a series of reactions including nucleophilic substitution and reduction to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and solvents like methanol or chloroform .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Tert-butyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate: This compound is structurally similar but lacks the amino group.

    Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate: Similar structure with a hydroxyl group instead of an amino group.

    Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate: Another spiro compound with a different ring structure.

Uniqueness

Tert-butyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate is unique due to its specific combination of functional groups and spiro structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate

InChI

InChI=1S/C13H23NO3/c1-11(2,3)17-10(15)13(14)8-12(9-13)4-6-16-7-5-12/h4-9,14H2,1-3H3

InChI Key

QYKVBFWXBJQGGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CC2(C1)CCOCC2)N

Origin of Product

United States

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